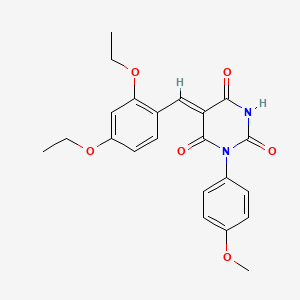
5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DEBP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth, and the NF-κB pathway, which is involved in inflammation. 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce apoptosis and inhibit cell growth, suggesting its potential as a chemotherapeutic agent. In animal models, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce inflammation and oxidative stress, suggesting its potential as an anti-inflammatory agent. In addition, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to improve cognitive function and protect against neurodegeneration in animal models, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
One advantage of 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione for lab experiments is its synthetic availability, which allows for easy access to the compound for research purposes. In addition, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, including:
1. Investigation of the mechanism of action of 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer cells, neurodegeneration, and inflammation.
2. Evaluation of the potential of 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a chemotherapeutic agent for various types of cancer.
3. Investigation of the potential of 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as an anti-inflammatory agent for the treatment of inflammatory diseases.
4. Evaluation of the potential of 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Development of new synthetic methods for 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione to improve yield and purity.
Overall, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound for scientific research with potential applications in cancer therapy, neuroprotection, and anti-inflammatory effects. Further investigation is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
合成法
5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the condensation of 2,4-diethoxybenzaldehyde and 4-methoxybenzoyl chloride, followed by cyclization with urea. The resulting compound can be purified through recrystallization to obtain a high purity product.
科学的研究の応用
5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research areas, including cancer therapy, neuroprotection, and anti-inflammatory effects. In cancer therapy, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for further investigation as a chemotherapeutic agent. In neuroprotection, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to protect against oxidative stress and improve cognitive function in animal models, suggesting its potential use in the treatment of neurodegenerative diseases. In anti-inflammatory effects, 5-(2,4-diethoxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce inflammation and oxidative stress in animal models, making it a potential candidate for further investigation as an anti-inflammatory agent.
特性
IUPAC Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-4-29-17-9-6-14(19(13-17)30-5-2)12-18-20(25)23-22(27)24(21(18)26)15-7-10-16(28-3)11-8-15/h6-13H,4-5H2,1-3H3,(H,23,25,27)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKJGRRHGGFUMU-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[4-(aminosulfonyl)phenyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide](/img/structure/B5985506.png)
![dimethyl 5-[(diphenylacetyl)amino]isophthalate](/img/structure/B5985514.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B5985533.png)
![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)
![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)